Methylprednisolone-d2
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Overview
Description
Methylprednisolone-d2 is a deuterium-labeled derivative of methylprednisolone. Methylprednisolone is a synthetic corticosteroid with potent anti-inflammatory and immunomodulating properties. The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies, as it allows for the tracing of the compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylprednisolone-d2 involves the incorporation of deuterium atoms into the methylprednisolone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. One common method involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium in the final stages of the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles to those used in the synthesis of methylprednisolone, with additional steps to incorporate deuterium. The process typically involves the use of advanced chemical engineering techniques to ensure high purity and yield. The production process is carefully controlled to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Methylprednisolone-d2, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further research to study the compound’s behavior and interactions in biological systems .
Scientific Research Applications
Methylprednisolone-d2 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and to study the stability of deuterium-labeled compounds.
Biology: Employed in studies of metabolic pathways and enzyme interactions.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of corticosteroids.
Industry: Applied in the development of new corticosteroid formulations and in quality control processes .
Mechanism of Action
Methylprednisolone-d2 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates gene expression. The compound influences various physiological processes, including inflammation, immune response, and metabolism. Key molecular targets include cytokines, enzymes, and other proteins involved in inflammatory and immune pathways .
Comparison with Similar Compounds
Methylprednisolone-d2 is similar to other corticosteroids such as prednisolone, hydrocortisone, and dexamethasone. its deuterium labeling provides unique advantages in research applications, allowing for more accurate tracking and analysis. Similar compounds include:
Prednisolone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring corticosteroid used in various therapeutic applications.
Dexamethasone: A potent synthetic corticosteroid with a longer duration of action compared to methylprednisolone .
Conclusion
This compound is a valuable compound in scientific research due to its deuterium labeling, which facilitates detailed pharmacokinetic and metabolic studies. Its synthesis involves advanced chemical techniques, and it undergoes various chemical reactions that are crucial for understanding its behavior in biological systems. Its applications span multiple fields, including chemistry, biology, medicine, and industry, making it a versatile tool for researchers.
Properties
Molecular Formula |
C22H30O5 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1/i11D2 |
InChI Key |
VHRSUDSXCMQTMA-FCIGHGIBSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)O)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origin of Product |
United States |
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